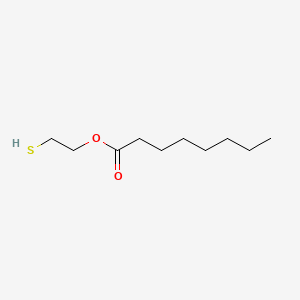![molecular formula C6H17N3O B1618263 N'-[2-(ethoxyamino)ethyl]ethane-1,2-diamine CAS No. 68910-19-0](/img/structure/B1618263.png)
N'-[2-(ethoxyamino)ethyl]ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[2-(ethoxyamino)ethyl]ethane-1,2-diamine is an organic compound with the molecular formula C6H16N2O. This compound is characterized by the presence of an ethoxyamino group attached to an ethane-1,2-diamine backbone. It is a colorless liquid with a strong ammonia-like odor and is highly soluble in water.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(ethoxyamino)ethyl]ethane-1,2-diamine typically involves the reaction of ethylenediamine with ethoxyamine under controlled conditions. The reaction is carried out in an organic solvent, such as ethanol, at elevated temperatures ranging from 50°C to 150°C. The reaction mixture is then subjected to hydrogenation in the presence of a hydrogenation catalyst, such as palladium on carbon, to yield the desired product .
Industrial Production Methods
Industrial production of N’-[2-(ethoxyamino)ethyl]ethane-1,2-diamine follows a similar synthetic route but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient mixing and reaction. The product is purified through distillation and crystallization techniques to achieve high purity levels suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
N’-[2-(ethoxyamino)ethyl]ethane-1,2-diamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: The ethoxyamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions include acidic or basic medium and elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are typically conducted in anhydrous solvents under inert atmosphere.
Substitution: Halogenated compounds, alkylating agents; reactions are performed in polar solvents at moderate temperatures.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Production of amine derivatives.
Substitution: Generation of substituted ethane-1,2-diamine derivatives.
Aplicaciones Científicas De Investigación
N’-[2-(ethoxyamino)ethyl]ethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and therapeutic agents.
Industry: Utilized in the production of polymers, resins, and surfactants due to its reactive functional groups
Mecanismo De Acción
The mechanism of action of N’-[2-(ethoxyamino)ethyl]ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The ethoxyamino group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. This compound can also act as a chelating agent, binding to metal ions and altering their biological availability and activity .
Comparación Con Compuestos Similares
Similar Compounds
Ethylenediamine: A simpler analog with two amino groups, used as a chelating agent and in the synthesis of various chemicals.
Diethylenetriamine: Contains an additional aminoethyl group, used in the production of resins and as a curing agent for epoxy resins.
Triethylenetetramine: Contains three ethyleneamine units, used as a chelating agent and in the treatment of Wilson’s disease.
Uniqueness
N’-[2-(ethoxyamino)ethyl]ethane-1,2-diamine is unique due to the presence of the ethoxyamino group, which imparts distinct chemical reactivity and biological activity. This functional group allows for specific interactions with enzymes and metal ions, making it valuable in both research and industrial applications.
Propiedades
Número CAS |
68910-19-0 |
|---|---|
Fórmula molecular |
C6H17N3O |
Peso molecular |
147.22 g/mol |
Nombre IUPAC |
N'-[2-(ethoxyamino)ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C6H17N3O/c1-2-10-9-6-5-8-4-3-7/h8-9H,2-7H2,1H3 |
Clave InChI |
FBPASULVPNFLTF-UHFFFAOYSA-N |
SMILES |
CCONCCNCCN |
SMILES canónico |
CCONCCNCCN |
| 68910-19-0 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Imidazo[1,2-a]pyridin-2-yl)phenol](/img/structure/B1618181.png)








![3-[p-(Hexyloxy)phenyl]propionic acid](/img/structure/B1618196.png)




